molecular formula C8H14N2O2 B14871223 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea

1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea

Cat. No.: B14871223
M. Wt: 170.21 g/mol
InChI Key: KBXXQHXFJPJLAW-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea is an organic compound that belongs to the class of ureas It features a cyclobutyl ring with a ketone functional group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea typically involves the reaction of 3-oxocyclobutylmethylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The ketone group in the cyclobutyl ring can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclobutyl ring and ketone group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-(3-methylphenyl)urea
  • 1,1-Dimethyl-3-(3-ethylphenyl)urea
  • 1,1-Dimethyl-3-(3-methoxyphenyl)urea

Uniqueness

1,1-Dimethyl-3-((3-oxocyclobutyl)methyl)urea is unique due to the presence of the cyclobutyl ring with a ketone functional group. This structural feature distinguishes it from other similar compounds and may contribute to its specific chemical and biological properties.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1,1-dimethyl-3-[(3-oxocyclobutyl)methyl]urea

InChI

InChI=1S/C8H14N2O2/c1-10(2)8(12)9-5-6-3-7(11)4-6/h6H,3-5H2,1-2H3,(H,9,12)

InChI Key

KBXXQHXFJPJLAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NCC1CC(=O)C1

Origin of Product

United States

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